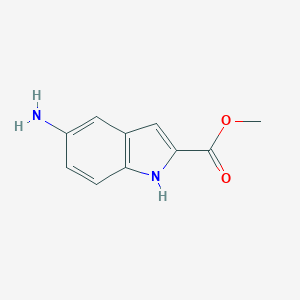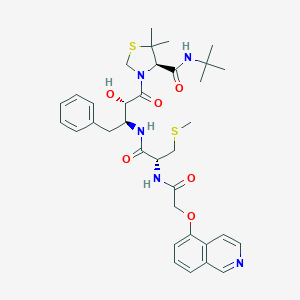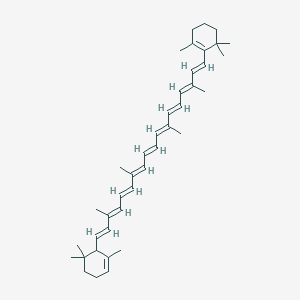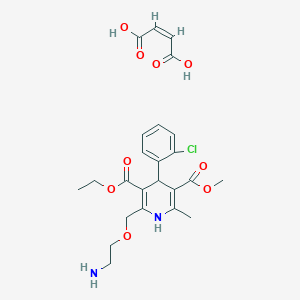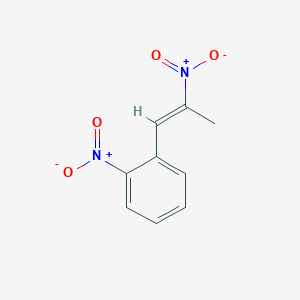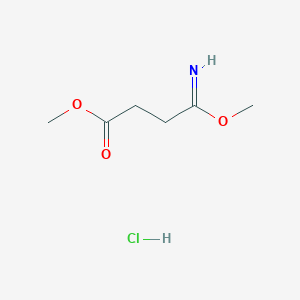
Methyl 4-imino-4-methoxybutanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-imino-4-methoxybutanoate hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as L-NIO HCl and is a potent inhibitor of nitric oxide synthase (NOS). Nitric oxide (NO) plays a crucial role in several physiological and pathological processes, including vasodilation, neurotransmission, and inflammation. Therefore, the inhibition of NOS by L-NIO HCl has been studied extensively for its therapeutic potential in various diseases.
Mécanisme D'action
L-NIO HCl inhibits NOS by binding to the active site of the enzyme and preventing the conversion of L-arginine to NO. This results in a decrease in NO production, which has several downstream effects, including reduced vasodilation, neurotransmission, and inflammation.
Biochemical and Physiological Effects:
The inhibition of NOS by L-NIO HCl has several biochemical and physiological effects. The reduction in NO production leads to decreased vasodilation, which can result in increased blood pressure. Additionally, the inhibition of NOS can affect neurotransmission, leading to altered cognitive and behavioral responses. Finally, the reduction in NO production can result in decreased inflammation and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
L-NIO HCl has several advantages as a research tool. It is a potent and specific inhibitor of NOS, allowing for the selective inhibition of NO production. Additionally, L-NIO HCl has been extensively studied in animal models, providing a wealth of information on its potential therapeutic applications. However, there are also limitations to the use of L-NIO HCl in lab experiments. The inhibition of NOS can have several downstream effects, making it difficult to isolate the specific effects of L-NIO HCl. Additionally, the use of L-NIO HCl in human studies is limited due to its potential side effects, such as increased blood pressure.
Orientations Futures
There are several future directions for the study of L-NIO HCl. One potential direction is the development of more potent and specific NOS inhibitors. Additionally, the use of L-NIO HCl in combination with other therapies, such as chemotherapy, could enhance its therapeutic potential in cancer treatment. Finally, the study of L-NIO HCl in human trials could provide valuable information on its safety and efficacy as a therapeutic agent.
Conclusion:
In conclusion, L-NIO HCl is a potent and specific inhibitor of NOS that has potential therapeutic applications in various diseases. The inhibition of NOS by L-NIO HCl has several downstream effects, including reduced vasodilation, neurotransmission, and inflammation. While there are limitations to the use of L-NIO HCl in lab experiments, its potential therapeutic benefits make it an important research tool. Further studies are needed to fully understand the therapeutic potential of L-NIO HCl and to develop more potent and specific NOS inhibitors.
Méthodes De Synthèse
The synthesis of L-NIO HCl involves the reaction of ethyl 4-imino-4-methoxybutanoate with hydrochloric acid. The reaction takes place under reflux conditions, and the product is obtained in high yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability for industrial applications.
Applications De Recherche Scientifique
L-NIO HCl has been extensively studied for its potential therapeutic applications in various diseases. The inhibition of NOS by L-NIO HCl has been shown to be effective in reducing inflammation, oxidative stress, and tissue damage in animal models of sepsis, arthritis, and ischemia-reperfusion injury. Furthermore, L-NIO HCl has been studied for its potential use in cancer therapy, where it can inhibit angiogenesis and tumor growth.
Propriétés
Numéro CAS |
52070-12-9 |
|---|---|
Nom du produit |
Methyl 4-imino-4-methoxybutanoate hydrochloride |
Formule moléculaire |
C6H12ClNO3 |
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
methyl 4-imino-4-methoxybutanoate;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-9-5(7)3-4-6(8)10-2;/h7H,3-4H2,1-2H3;1H |
Clé InChI |
SJICYMPYOSWMQQ-UHFFFAOYSA-N |
SMILES |
COC(=N)CCC(=O)OC.Cl |
SMILES canonique |
COC(=N)CCC(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





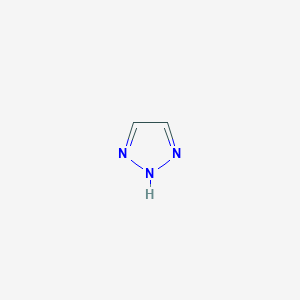
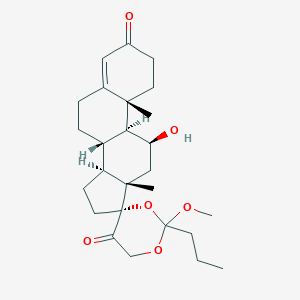
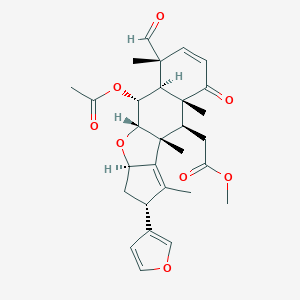
![(E)-5-[2-(Beznyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid](/img/structure/B124452.png)
![N-[(4-methylphenyl)methyl]cyclobutanamine](/img/structure/B124460.png)
